Cytotoxic Potency vs. 5-Fluorouracil
The N1-methylation of 5-fluorouracil results in a profound loss of direct cytotoxic activity. In standard MTT assays against colorectal cancer cell lines (HT-29 or HCT-116), 1-methyl-5-fluorouracil displays an IC50 > 1000 µM, whereas 5-fluorouracil exhibits an IC50 in the range of 1–10 µM . This difference of approximately two to three orders of magnitude firmly establishes 1-Me-5-FU as a biologically inert comparator.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | > 1000 µM |
| Comparator Or Baseline | 5-Fluorouracil: 1–10 µM |
| Quantified Difference | >100-fold to 1000-fold decrease in potency |
| Conditions | MTT assay; Colorectal cancer cell lines (HT-29 or HCT-116) |
Why This Matters
This data is essential for scientists requiring a true negative control to validate fluoropyrimidine-dependent experimental assays and to avoid false-positive cytotoxic signals.
